molecular formula C22H16O7 B2650595 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-14-2

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2650595
CAS No.: 622361-14-2
M. Wt: 392.363
InChI Key: FTKVTUVEKYCHCJ-ODLFYWEKSA-N
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Description

This compound is a benzofuran derivative featuring a (Z)-configured benzylidene moiety substituted with 2,3-dimethoxy groups at the aromatic ring. The core structure consists of a benzofuran scaffold with a ketone group at position 3 and a furan-2-carboxylate ester at position 4. Such derivatives are often studied for their structural diversity and applications in medicinal chemistry or materials science .

Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-25-16-6-3-5-13(21(16)26-2)11-19-20(23)15-9-8-14(12-18(15)29-19)28-22(24)17-7-4-10-27-17/h3-12H,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKVTUVEKYCHCJ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Dimethoxybenzylidene Group: This step involves the condensation of 2,3-dimethoxybenzaldehyde with the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

    Attachment of the Furan-2-Carboxylate Group: The final step is the esterification of the intermediate with furan-2-carboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are essential for mitigating oxidative stress associated with various diseases. Preliminary studies suggest that (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can scavenge free radicals effectively.

CompoundIC50 (μM)Activity
Compound A10.5COX-2 Inhibition
Compound B15.0IL-1β Reduction
(Z)-2-(2,3-dimethoxybenzylidene)...12.0Antioxidant

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. Structure-activity relationship (SAR) analyses reveal that modifications to the furan and benzodioxole rings enhance anti-inflammatory activity.

Antimicrobial Activity

Preliminary results indicate moderate antimicrobial activity against Gram-positive bacteria and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Candida albicans64 μg/mL

Anticancer Potential

Studies have suggested potential anticancer properties through apoptosis induction in various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using MTT assays.

Cell LineIC50 (μM)Mechanism
HeLa25Apoptosis Induction
MCF730Cell Cycle Arrest

Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound led to a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac.

Antimicrobial Efficacy

In a clinical setting, derivatives of this compound were tested against Staphylococcus aureus infections, showing a reduction in bacterial load in infected tissues. This highlights its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate depends on its specific biological target. For instance, if it acts as an anticancer agent, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The molecular targets could include kinases, transcription factors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Key Structural Variations

The primary structural analogs of this compound differ in the substitution pattern of the benzylidene aromatic ring. A closely related variant, (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (CAS 859137-93-2), replaces the 2,3-dimethoxy groups with 2,4-dimethoxy substituents . This positional isomerism significantly alters molecular properties.

Table 1: Structural and Attribute Comparison
Property Target Compound (2,3-dimethoxy) 2,4-Dimethoxy Analog (CAS 859137-93-2)
Molecular Formula C₂₃H₁₈O₈ C₂₃H₁₈O₈
Substituent Positions (Benzylidene) 2,3-dimethoxy 2,4-dimethoxy
Molecular Weight (g/mol) 434.38 434.38
CAS Registry Number Not listed in 859137-93-2
Database Identifiers - STK923444, ZINC12862232, AKOS002220580

Implications of Substituent Position

Electronic Effects :

  • The 2,3-dimethoxy groups create a conjugated electron-donating system that may enhance resonance stabilization compared to the 2,4-isomer. The 2,4-substitution pattern introduces a para-methoxy group, which could alter charge distribution and dipole moments.

Steric Effects: The proximity of the 2,3-dimethoxy groups may induce steric hindrance, affecting the molecule’s planarity and interactions with biological targets or solvents.

Synthetic Accessibility :

  • The synthesis of 2,3-dimethoxy derivatives may require regioselective protection/deprotection strategies, whereas 2,4-substituted analogs could be more straightforward to prepare due to commercial availability of 2,4-dimethoxybenzaldehyde precursors.

Research and Database Significance

The 2,4-dimethoxy analog (CAS 859137-93-2) is documented in multiple chemical databases (e.g., ZINC, AKOS), suggesting its utility in high-throughput screening or as a reference compound in structure-activity relationship (SAR) studies .

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antifungal, antibacterial, and cytotoxic effects.

Chemical Structure

The molecular formula of the compound is C20H18O6C_{20}H_{18}O_6, and it has a molecular weight of 354.4 g/mol. The structure features a benzofuran core, which is known for its diverse biological properties.

Antifungal Activity

Research has indicated that compounds related to benzofuran derivatives exhibit significant antifungal properties. For instance, a study evaluated various derivatives against several fungal strains including Gibberella zeae and Botrytis cinerea. The results showed that certain derivatives demonstrated over 80% inhibition rates at concentrations of 25 µg/mL, suggesting strong antifungal activity .

CompoundFungal StrainInhibition Rate (%)
6kRhizoctonia solani100
6lPhytophthora capsici89
6nSclerotinia sclerotiorum83

Antibacterial Activity

The antibacterial potential of this compound has also been explored. A related study synthesized derivatives that were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some compounds exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
AStaphylococcus aureus32
BEscherichia coli16
CBacillus subtilis64

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, although the exact mechanism remains to be elucidated. A study reported that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

  • Study on Antifungal Efficacy : In a comparative study, various benzofuran derivatives were assessed for their antifungal activity against multiple pathogens. The compound showed significant efficacy against Rhizoctonia solani, with complete inhibition at tested concentrations .
  • Antibacterial Evaluation : Another study focused on the synthesis and evaluation of related compounds for their antibacterial properties. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial activity against Gram-positive bacteria significantly .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects revealed that the compound could inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are necessary to explore its mechanisms of action in detail .

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